molecular formula C12H11ClN2O2S B13194099 3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13194099
M. Wt: 282.75 g/mol
InChI Key: WNPWFMFYHAZMOT-YFHOEESVSA-N
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Description

3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The aminoethyl group can be introduced through subsequent reactions involving ethylenediamine or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidine derivative.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the treatment of metabolic disorders such as diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
  • N’-[(3-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • Diethylenetriamine

Uniqueness

3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and the presence of the thiazolidine ring

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11ClN2O2S/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,7H,5-6,14H2/b10-7-

InChI Key

WNPWFMFYHAZMOT-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)Cl

Origin of Product

United States

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